Home > Products > Screening Compounds P137822 > Mycophenolic acid acyl-b-D-glucuronide
Mycophenolic acid acyl-b-D-glucuronide -

Mycophenolic acid acyl-b-D-glucuronide

Catalog Number: EVT-14027746
CAS Number:
Molecular Formula: C23H28O12
Molecular Weight: 496.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mycophenolic acid acyl-beta-D-glucuronide is a significant metabolite of mycophenolic acid, primarily known for its role as an immunosuppressant in organ transplantation. This compound belongs to the class of organic compounds known as O-glucuronides, characterized by the linkage of an aglycone to a carbohydrate unit through an O-glycosidic bond. Mycophenolic acid acyl-beta-D-glucuronide is synthesized in the body via enzymatic reactions involving UDP-glucuronosyltransferase 2B7, which catalyzes the conjugation of mycophenolic acid with uridine diphosphate glucuronic acid .

Source and Classification

Mycophenolic acid acyl-beta-D-glucuronide is derived from mycophenolic acid, a potent inhibitor of inosine monophosphate dehydrogenase, crucial for purine synthesis in lymphocytes. The compound is classified as a minor Phase II metabolite and is known to exhibit pharmacological activity similar to that of its parent compound, mycophenolic acid . Its chemical structure includes a glucuronic acid moiety linked to the acyl group of mycophenolic acid, making it a carboxylic ester .

Synthesis Analysis

Methods

The synthesis of mycophenolic acid acyl-beta-D-glucuronide can be achieved through various methods:

  • Enzymatic Synthesis: The primary method involves the use of UDP-glucuronosyltransferase enzymes, specifically UDP-glucuronosyltransferase 2B7, which facilitates the transfer of glucuronic acid to mycophenolic acid .
  • Chemical Synthesis: Alternative synthetic routes include heavy metal-free Phase Transfer-Lithium Phenolate glucuronidation techniques. These methods are designed to minimize contamination from heavy metals, which can affect the reliability of toxicological testing .

Technical Details

The enzymatic synthesis typically occurs in liver microsomes, where mycophenolic acid undergoes conjugation with uridine diphosphate glucuronic acid. The resulting product is then purified for further analysis and application in pharmacological studies .

Molecular Structure Analysis

Structure

Mycophenolic acid acyl-beta-D-glucuronide has a molecular formula of C23H28O12 and a molecular weight of approximately 496.461 g/mol . Its structure features a glucuronic acid moiety attached to the acyl group derived from mycophenolic acid.

Data

  • Molecular Weight: 496.461 g/mol
  • Boiling Point: 805 °C
  • Melting Point: 90 °C
  • Density: 1.5 g/cm³ at 25 °C .
Chemical Reactions Analysis

Reactions

Mycophenolic acid acyl-beta-D-glucuronide participates in several chemical reactions:

  • Hydrolysis: This reaction involves the cleavage of the glucuronide bond, releasing mycophenolic acid and glucuronic acid. Hydrolysis can occur under acidic or basic conditions and is crucial for understanding the metabolism and elimination pathways of the compound .

Technical Details

The hydrolysis process can be catalyzed by various enzymes or can occur spontaneously under certain conditions. Understanding these reactions aids in predicting the pharmacokinetics and dynamics of the compound within biological systems.

Mechanism of Action

Mycophenolic acid acyl-beta-D-glucuronide functions primarily as an immunosuppressant by inhibiting inosine monophosphate dehydrogenase, which is essential for de novo purine synthesis. This inhibition leads to reduced proliferation and activation of lymphocytes, thereby preventing organ rejection in transplant patients. The pharmacological activity of this metabolite mirrors that of mycophenolic acid itself, although it is present in lower concentrations within the body .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to hydrolysis.
  • Reactivity: Reacts with nucleophiles during hydrolysis; may undergo further metabolic transformations within biological systems.

Relevant Data or Analyses

The stability and reactivity profiles are essential for determining appropriate storage conditions and potential interactions with other pharmaceuticals during therapeutic applications .

Applications

Mycophenolic acid acyl-beta-D-glucuronide is primarily utilized in scientific research related to pharmacology and toxicology. Its applications include:

  • Therapeutic Drug Monitoring: Used as an internal standard in high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) analyses to ensure that patients maintain therapeutic drug levels during treatment with mycophenolic acid .
  • Pharmacological Studies: Investigated for its role in immunosuppression and potential antitumor activities, particularly against solid tumors such as Ehrlich solid tumors .
Introduction to Mycophenolic Acid Acyl-β-D-Glucuronide in Immunosuppressive Therapy

Role of Mycophenolic Acid (MPA) in Immunosuppression and Metabolic Fate

Mycophenolic acid (MPA) serves as a cornerstone immunosuppressant in solid organ transplantation, primarily through its potent, noncompetitive inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the rate-limiting conversion of inosine monophosphate (IMP) to xanthine monophosphate (XMP) in the de novo guanosine nucleotide synthesis pathway [1] [7]. The therapeutic selectivity of MPA arises from the preferential expression of the IMPDH II isoform in activated T and B lymphocytes, making these cells particularly vulnerable to guanosine nucleotide depletion [1]. This mechanism effectively suppresses lymphocyte proliferation and differentiation, thereby reducing the risk of allograft rejection [1] [4].

Following oral administration of prodrugs (mycophenolate mofetil or enteric-coated mycophenolate sodium), MPA undergoes extensive first-pass metabolism and systemic biotransformation. The metabolic fate of MPA involves three primary pathways:

  • Phenolic glucuronidation: Formation of the predominant, pharmacologically inactive 7-O-MPA-β-glucuronide (MPAG) catalyzed mainly by UGT1A9
  • Acyl glucuronidation: Formation of the chemically reactive mycophenolic acid acyl-β-D-glucuronide (AcMPAG) primarily mediated by UGT2B7
  • Cytochrome P450 oxidation: Minor pathway generating 6-O-desmethyl-MPA (DM-MPA) via CYP3A4/3A5 and CYP2C8 [1] [4] [5]

Table 1: Major Metabolites of Mycophenolic Acid (MPA)

MetaboliteAbbreviationPrimary Forming EnzymePharmacological ActivityRelative Abundance
7-O-MPA-β-glucuronideMPAGUGT1A9Inactive70-90% of metabolites
Mycophenolic acid acyl-β-D-glucuronideAcMPAGUGT2B7Active10-20% of metabolites
6-O-desmethyl-MPADM-MPACYP3A4/5, CYP2C8Weakly active<1% of metabolites
Acyl glucosideAcMPAGlsUGTs (minor)Not characterizedTrace amounts
Phenolic glucosideMPAGlsKidney UGTsNot characterizedTrace amounts [5] [9]

The enterohepatic recirculation (EHR) of MPAG significantly influences MPA pharmacokinetics, contributing approximately 40% (range: 10-60%) to the total MPA exposure [1] [4]. After biliary excretion of MPAG, intestinal β-glucuronidases hydrolyze this metabolite back to MPA, facilitating its reabsorption and creating characteristic secondary plasma concentration peaks 6-12 hours post-dose [1] [8]. This process introduces substantial intra- and inter-individual variability in MPA exposure, complicating therapeutic drug monitoring efforts.

Significance of Acyl Glucuronide Metabolites in Pharmacokinetic Dynamics

Acyl glucuronide metabolites like AcMPAG possess unique chemical properties that distinguish them from their phenolic counterparts and significantly influence drug disposition and activity. The carboxyl-linked glucuronic acid moiety in AcMPAG creates an electrophilic center at the C1 position of the glucuronyl group, rendering this metabolite inherently unstable and chemically reactive [3] [6]. This reactivity manifests through three primary pathways:

  • Hydrolysis: Regeneration of the parent MPA molecule
  • Intramolecular rearrangement: Acyl migration through formation of β-glucuronidase-resistant bonds
  • Covalent binding: Formation of adducts with nucleophilic sites on proteins, DNA, and small molecules [6]

The stability of AcMPAG follows pH-dependent kinetics, with accelerated degradation occurring under alkaline conditions. This instability poses significant analytical challenges, necessitating specialized sample collection and processing protocols (acidification, immediate freezing) to prevent ex vivo hydrolysis and artefactual results [6] [10]. The covalent protein binding capacity of AcMPAG has profound biological implications. In vitro studies demonstrate that AcMPAG forms adducts with:

  • Human serum albumin (potentially altering MPA protein binding)
  • Tubulin (disrupting microtubule assembly)
  • Cellular proteins in renal tubular cells (possibly contributing to nephrotoxicity) [6] [10]

Table 2: Enzymatic Formation and Properties of MPA Glucuronides

CharacteristicMPAG (Phenolic Glucuronide)AcMPAG (Acyl Glucuronide)
Primary UGT IsoformUGT1A9 (hepatic)UGT2B7 (hepatic)
Minor Contributing UGTsUGT1A8, UGT1A10 (intestinal)None significant
Tissue ExpressionLiver > Intestine > KidneyPrimarily hepatic
Relative Abundance70-90% of metabolites10-20% of metabolites
Chemical StabilityHighly stablepH-dependent; unstable at alkaline pH
Protein Binding~17-54% free fractionExtensive covalent binding
Pharmacological ActivityInactiveIMPDH inhibition, Tubulin binding [1] [5] [6]

The enzymatic formation of AcMPAG exhibits significant interspecies variation. While human and dog liver microsomes predominantly metabolize MPA through phenolic glucuronidation, cat liver microsomes demonstrate minimal UGT1A9-mediated glucuronidation capacity. Instead, cats exhibit a metabolic shift toward phenolic glucoside (MPAGls) formation as a compensatory pathway [9]. This species difference underscores the limitations of animal models in predicting human AcMPAG-related effects and highlights the importance of human-focused pharmacological studies.

MPA free fraction (%) = 3.10 + 0.33 × Urea (mmol/L) - 0.084 × Albumin (g/L) [2]

Renal function substantially impacts AcMPAG exposure due to its renal elimination pathway. Patients with creatinine clearance (CrCl) <60 mL/min exhibit significantly increased MPAG and AcMPAG exposure (+47-63% for AUC₀₋₄ₕ) compared to those with normal renal function [8]. This accumulation occurs because MPAG and AcMPAG undergo glomerular filtration and active tubular secretion via organic anion transporters (OAT1/OAT3). Renal impairment consequently:

  • Decreases metabolite clearance
  • Increases systemic exposure
  • Potentiates displacement of MPA from albumin binding sites
  • May increase free MPA concentrations despite unchanged total MPA levels [1] [8]

Concomitant calcineurin inhibitors profoundly influence AcMPAG exposure through transporter-mediated interactions. Cyclosporine (CsA) potently inhibits multidrug resistance-associated protein 2 (MRP2), reducing biliary excretion of MPAG and AcMPAG by 30-50% compared to tacrolimus-based regimens [1] [4]. This inhibition diminishes enterohepatic recirculation, lowering MPA exposure while simultaneously increasing circulating glucuronide concentrations. The magnitude of this interaction creates significant pharmacokinetic differences:

  • CsA cotherapy: MPA AUC 30-50% lower vs. tacrolimus
  • CsA cotherapy: MPAG/AcMPAG AUC 25-40% higher vs. tacrolimus [4]

Table 3: Clinical Covariates Affecting AcMPAG Pharmacokinetics

CovariateEffect on AcMPAG ExposureMagnitude of ChangeProposed Mechanism
Renal Impairment (CrCl <60 mL/min)Increased AUC and C₀+47-63% AUCReduced renal clearance
Hypoalbuminemia (<31 g/L)Increased free fractionFree fraction ↑ ~70%Displacement from binding sites
Cyclosporine (vs. Tacrolimus)Increased AUC+25-40% AUCMRP2 inhibition → Reduced biliary excretion
HNF1A rs2393791 (GG genotype)Decreased EHR contributionEHR ↓ 30%Altered hepatobiliary transport
UGT2B7*2 (802C>T)Variable formation rateFormation ↓ 15-40%Reduced enzyme activity [2] [4] [8]

Genetic polymorphisms contribute significantly to AcMPAG formation and disposition variability. Key genetic determinants include:

  • UGT2B72 (802C>T): This common variant reduces AcMPAG formation efficiency by 15-40% *in vitro, though in vivo correlations remain inconsistent due to compensatory metabolic pathways.
  • HNF1A rs2393791: Associates with reduced enterohepatic recirculation fraction (↓30% in GG homozygotes), potentially altering biliary clearance of glucuronides.
  • IMPDH1 rs2278293: Impacts MPAG oral clearance, indirectly influencing AcMPAG exposure through substrate competition [4] [9]

These pharmacokinetic complexities necessitate integrated therapeutic drug monitoring approaches that consider both MPA and its major metabolites, particularly in patients with renal dysfunction or hypoalbuminemia where metabolite accumulation may drive toxicity without proportional increases in parent drug concentrations.

Properties

Product Name

Mycophenolic acid acyl-b-D-glucuronide

IUPAC Name

3,4,5-trihydroxy-6-[6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid

Molecular Formula

C23H28O12

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)

InChI Key

QBMSTEZXAMABFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.